3-(2-(4-chlorophenyl)acetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide
Description
The compound 3-(2-(4-chlorophenyl)acetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide features a benzofuran-2-carboxamide core substituted at position 3 with a 2-(4-chlorophenyl)acetamido group and an N-linked 4-nitrophenyl moiety. Its molecular formula is C₂₃H₁₈ClN₃O₅, with a molecular weight of 451.86 g/mol (calculated).
Properties
IUPAC Name |
3-[[2-(4-chlorophenyl)acetyl]amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3O5/c24-15-7-5-14(6-8-15)13-20(28)26-21-18-3-1-2-4-19(18)32-22(21)23(29)25-16-9-11-17(12-10-16)27(30)31/h1-12H,13H2,(H,25,29)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIORMEQIBFWFIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-(4-chlorophenyl)acetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is a benzofuran derivative that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H17ClN2O4
- Molecular Weight : 372.80 g/mol
- CAS Number : Not specifically listed, but related compounds exist in databases.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that benzofuran derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines, particularly those associated with breast and colon cancers.
- Mechanism : The presence of the 4-nitrophenyl group is crucial for enhancing cytotoxicity against cancer cells. It is believed to interact with DNA and inhibit topoisomerase enzymes, leading to apoptosis in cancer cells .
2. Acetylcholinesterase Inhibition
The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a common strategy in treating neurodegenerative diseases like Alzheimer's.
- Findings : Preliminary studies showed that derivatives of benzofuran displayed moderate to strong AChE inhibitory activity, with IC50 values indicating effective binding to the enzyme .
3. Antibacterial Properties
Recent investigations have also assessed the antibacterial potential of benzofuran derivatives against common pathogens such as E. coli and Bacillus subtilis.
- Results : Compounds structurally similar to the target compound exhibited promising antibacterial activity, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into structure-activity relationships (SAR):
- Anticancer Studies :
- AChE Inhibition :
- Antibacterial Activity :
Data Tables
Scientific Research Applications
Synthesis of the Compound
The synthesis of 3-(2-(4-chlorophenyl)acetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide typically involves multi-step reactions that integrate various chemical moieties. The process often includes:
- Formation of the Benzofuran Core : The benzofuran structure is synthesized through cyclization reactions involving phenolic compounds and carbonyl precursors.
- Acetamido Group Introduction : The acetamido group is introduced via acylation reactions, often using acetic anhydride or acetyl chloride.
- Chlorination and Nitration : The introduction of the 4-chlorophenyl and 4-nitrophenyl groups can be achieved through electrophilic aromatic substitution reactions.
This synthetic pathway results in a complex molecule with multiple functional groups that may contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance, derivatives with nitrophenyl groups have shown significant cytotoxic effects against various cancer cell lines, including:
- A549 (lung cancer)
- MDA-MB-231 (breast cancer)
- HL-60 (acute leukemia)
In vitro assays demonstrated that specific modifications to the benzofuran structure can enhance cytotoxicity, indicating that this compound may serve as a lead structure for further development in anticancer therapies .
Antitubercular Activity
The compound's structural features suggest potential applications against Mycobacterium tuberculosis. Similar compounds have been evaluated for their antitubercular activity, showing promising results with minimum inhibitory concentrations (MICs) in the low micromolar range. The presence of halogen substituents, such as chlorine and nitro groups, appears to enhance antibacterial efficacy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key factors influencing its biological activity include:
- Substituent Effects : The position and nature of substituents on the benzofuran core significantly affect biological activity. For example, introducing electron-withdrawing groups like nitro enhances potency against cancer cells.
- Functional Group Interactions : The acetamido group plays a critical role in modulating solubility and bioavailability, which are essential for therapeutic effectiveness.
Anticancer Studies
A study investigated a series of benzofuran derivatives, including those structurally related to this compound, revealing IC50 values as low as 5 μM against A549 cells. This suggests a strong potential for development into effective anticancer agents .
Antitubercular Research
Another investigation focused on similar compounds showing MIC values ranging from 4 to 32 μg/mL against resistant strains of M. tuberculosis. These findings indicate that structural modifications could yield novel antitubercular agents with improved efficacy .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Variations
The target compound shares a benzofuran-2-carboxamide scaffold with several analogs, differing primarily in substituents (Table 1). Key comparisons include:
(a) 3-[2-(4-Chlorophenoxy)acetamido]-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide (CHEMENU, )
- Molecular Formula : C₂₄H₁₉ClN₂O₅ (450.88 g/mol).
- Substituents: A 4-chlorophenoxyacetamido group at position 3 and a 3-methoxyphenyl group at the carboxamide nitrogen.
- The phenoxy linkage (vs. acetamido in the target compound) may alter metabolic stability .
(b) N-{3-[4-(3-Acetamidophenyl)piperidin-1-yl]propyl}-5-(4-chlorophenyl)benzofuran-2-carboxamide (LookChem, )
- Molecular Formula : C₃₁H₃₂ClN₃O₃ (530.07 g/mol).
- Substituents : A piperidinylpropyl group linked to the carboxamide nitrogen and a 4-chlorophenyl group at position 5 of the benzofuran.
- Key Differences : The bulky piperidinylpropyl substituent increases molecular weight and may enhance binding to hydrophobic targets (e.g., receptors or enzymes). The absence of a nitro group reduces redox reactivity compared to the target compound .
(c) ADC1740 (Mal-PhAc-Val-Ala-PAB-PNP) ()
- Molecular Formula : C₃₄H₃₃N₅O₁₀ (671.66 g/mol).
- Substituents: A maleimide (Mal) linker, valine-alanine dipeptide, and para-aminobenzyl (PAB) group attached to a 4-nitrophenyl carbonate.
- Key Differences : While sharing the 4-nitrophenyl group, ADC1740 is designed as a prodrug for antibody-drug conjugates (ADCs), enabling controlled release of cytotoxic agents. The target compound lacks this prodrug architecture .
(d) N-(2-(4-Chlorobenzoyl)benzofuran-3-yl)-2-substituted Acetamides ()
- General Formula : C₂₃H₁₇ClN₂O₄ (variants).
- Substituents : Chlorobenzoyl or benzoyl groups at position 2 of the benzofuran and diverse amines at the acetamide side chain.
- Key Differences : These analogs exhibit anticancer activity in vitro, with the chlorobenzoyl group enhancing lipophilicity and membrane permeability compared to the target compound’s 4-nitrophenyl group .
Physicochemical and Pharmacological Properties
- Solubility : The 4-nitrophenyl group in the target compound reduces solubility in aqueous media compared to methoxy- or piperidine-containing analogs .
- Bioactivity : While direct data are unavailable, chlorophenyl and nitrophenyl motifs are associated with kinase inhibition and antiproliferative effects in related compounds .
Table 1: Structural and Physicochemical Comparison of Target Compound and Analogs
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of 3-(2-(4-chlorophenyl)acetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide?
A multi-step approach is essential, involving:
- Coupling reactions : Use coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) to activate carboxylic acids for amide bond formation. Reaction temperatures should be maintained at 0–5°C during reagent addition to minimize side reactions .
- Solvent selection : Dichloromethane (DCM) or acetonitrile under reflux improves solubility and reaction kinetics .
- Purification : Column chromatography or recrystallization using hexane:ethyl acetate (9:3 v/v) ensures high purity (>95%). Monitor reactions via TLC with the same solvent system .
Q. How should researchers characterize the structural integrity of this compound?
Key techniques include:
- NMR spectroscopy : Analyze and NMR in DMSO-d to confirm aromatic protons (δ 6.5–8.5 ppm), acetamide NH (~δ 10.0 ppm), and carboxamide carbonyls (~δ 165–170 ppm) .
- X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., N–H···O hydrogen bonds) to validate stereochemistry .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 506.1) .
Q. What preliminary assays are suitable for evaluating biological activity?
- Enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates. IC values can be determined via dose-response curves .
- Antimicrobial testing : Perform MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess potency .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies improve the compound’s efficacy?
- Substituent variation : Replace the 4-chlorophenyl or 4-nitrophenyl groups with electron-withdrawing (e.g., -CF) or donating (-OCH) groups to modulate binding affinity. Evidence from analogous benzofuran derivatives shows that -NO enhances kinase inhibition by 30% compared to -CH .
- Bioisosteric replacement : Substitute the benzofuran core with indole or thiophene to explore scaffold flexibility .
Q. What computational methods predict target binding modes?
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR or COX-2) to identify key interactions (e.g., hydrogen bonds with Tyr-104 or hydrophobic contacts with Phe-80) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and ligand-protein RMSD fluctuations .
Q. How does X-ray crystallography resolve ambiguities in binding interactions?
Q. How should contradictory data between in vitro and in vivo assays be addressed?
- Pharmacokinetic profiling : Measure metabolic stability in liver microsomes. Poor bioavailability (e.g., t < 30 min) may explain reduced in vivo efficacy despite high in vitro potency .
- Formulation optimization : Use nanoemulsions or cyclodextrin complexes to enhance solubility and tissue penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
